1H-Benzotriazole-4-sulfonic acid

Physical Chemistry Formulation Science Corrosion Inhibition

1H-Benzotriazole-4-sulfonic acid (CAS 26725-50-8) features a sulfonic acid group at the 4-position, delivering drastically enhanced water solubility and strong acidity (pKa ~ -1.81) versus parent 1H-benzotriazole. Its unique κ²N,O chelating ability enables synthesis of novel coordination polymers and MOFs unattainable with non-sulfonated analogs. Thermally stable to 285°C, it excels as a corrosion inhibitor in smart-release cerium molybdate nanocontainers for high-temperature coatings. It also serves as a key intermediate in a mercury-free, higher-yield (~51.3%, +20% improvement) synthesis of 4-hydroxy-benzotriazole. Choose this derivative for waterborne formulations, high-temperature applications, and greener synthetic routes.

Molecular Formula C6H5N3O3S
Molecular Weight 199.19 g/mol
CAS No. 26725-50-8
Cat. No. B3021891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzotriazole-4-sulfonic acid
CAS26725-50-8
Molecular FormulaC6H5N3O3S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1)S(=O)(=O)O
InChIInChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12)
InChIKeyWVKWKEWFTVEVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzotriazole-4-sulfonic Acid (CAS 26725-50-8) Technical Specifications and Core Applications


1H-Benzotriazole-4-sulfonic acid (CAS 26725-50-8), with the molecular formula C6H5N3O3S and a molecular weight of 199.19, is a sulfonated derivative of 1H-benzotriazole . This compound exists as a solid at 20°C and is characterized by a high melting point of 285°C (with decomposition) [1]. Its defining structural feature is a sulfonic acid group (-SO3H) attached at the 4-position of the benzotriazole ring, which fundamentally alters its physicochemical properties relative to the parent compound . It is primarily utilized as a reactant for synthesizing supramolecular copper complexes, a corrosion inhibitor in advanced smart-release nanocontainers, and as a precursor for 4-hydroxy-benzotriazole synthesis .

Why 1H-Benzotriazole-4-sulfonic Acid Cannot Be Substituted with Generic Benzotriazole Analogs


Direct substitution of 1H-Benzotriazole-4-sulfonic acid with its parent compound, 1H-benzotriazole, or other non-sulfonated analogs is not scientifically valid due to a critical divergence in physicochemical properties. The presence of the sulfonic acid group at the 4-position drastically increases water solubility compared to the nearly insoluble parent 1H-benzotriazole . This functionalization also introduces a strong negative charge at typical working pH, with a predicted acid dissociation constant (pKa) of approximately -1.81 . This combination of enhanced aqueous solubility and strong acidity directly impacts the compound's performance in applications requiring water-based formulations, such as certain electrochemical baths or smart-release coating systems . Furthermore, the sulfonate group enables the formation of unique supramolecular architectures and coordination polymers that are not accessible with the parent benzotriazole ligand .

Quantitative Evidence for Differentiating 1H-Benzotriazole-4-sulfonic Acid from Analogs


Enhanced Aqueous Solubility via Sulfonic Acid Functionalization

The introduction of a sulfonic acid group at the 4-position of the benzotriazole ring confers a significant increase in water solubility compared to the unsubstituted parent compound, 1H-benzotriazole. While 1H-benzotriazole is known to have limited water solubility (approx. 20 g/L at 20°C), 1H-Benzotriazole-4-sulfonic acid is described as highly soluble in aqueous solutions . This is a critical differentiator for applications requiring inhibitor delivery in water-based systems.

Physical Chemistry Formulation Science Corrosion Inhibition

Distinct Coordination Mode for Supramolecular Chemistry

The sulfonate group provides an additional coordination site (O-donor), enabling a variable κ²N,O coordination mode with metal ions. This is in contrast to the parent benzotriazole, which primarily coordinates through the triazole nitrogen atoms. The resulting Cd(II) complex, Bis(1H-benzotriazole-4-sulfonato-κ² N³,O)(2,2′-bipyridyl-κ² N,N′)cadmium, exhibits a distorted octahedral geometry and a hydrogen-bonded supramolecular network that is a direct consequence of the sulfonate moiety [1].

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Key Intermediate for Synthesis of 4-Hydroxy-Benzotriazole

1H-Benzotriazole-4-sulfonic acid serves as a crucial intermediate in an improved, environmentally friendlier route to 4-hydroxy-benzotriazole. A two-step process involving sulfonation to the target compound, followed by alkaline hydrolysis, achieves a total yield of 51.3%. This is approximately 20 percentage points higher than a previously published method using mercuric oxide as a catalyst [1]. This synthetic pathway highlights a functional difference from other benzotriazole derivatives which do not undergo this specific transformation.

Organic Synthesis Process Chemistry Intermediate Manufacturing

Thermal Stability Profile: High Decomposition Point

1H-Benzotriazole-4-sulfonic acid exhibits high thermal stability with a melting point of 285°C (decomposition) [1]. This value is notably higher than the melting point of the parent compound, 1H-benzotriazole (98-100°C). The high decomposition temperature indicates the compound remains solid and non-volatile at processing temperatures that would melt or vaporize less stable benzotriazole derivatives, which is advantageous for applications like high-temperature curing of coatings or incorporation into engineering thermoplastics.

Thermal Analysis Material Stability Processing Safety

Crystalline Supramolecular Architecture via Hydrogen Bonding

The sulfonic acid group is a strong hydrogen bond donor and acceptor, which enables the formation of complex supramolecular networks in the solid state. In the crystal structure of its Cd(II) complex, the sulfonate group participates in N—H···O and C—H···O hydrogen-bonding interactions, creating a three-dimensional network [1]. This level of structural organization, driven by the sulfonate functionality, is a key differentiator from the parent benzotriazole, which forms simpler hydrogen-bonded motifs (e.g., catemeric chains).

Crystal Engineering Solid-State Chemistry Materials Science

Targeted Research and Industrial Applications for 1H-Benzotriazole-4-sulfonic Acid


Synthesis of Novel Metal-Organic Frameworks and Supramolecular Assemblies

Leverage the unique κ²N,O chelating ability of the benzotriazole-4-sulfonate anion, a result of the synergistic effect of the triazole and sulfonate groups, to synthesize coordination polymers and MOFs with novel topologies and properties. This is a direct application of its demonstrated variable coordination mode and supramolecular hydrogen-bonding capabilities [1]. This is particularly relevant for researchers seeking to build complex, functional solid-state architectures not possible with simpler N-donor benzotriazole ligands.

Efficient and Environmentally Friendlier Synthesis of 4-Hydroxy-Benzotriazole

Utilize 1H-Benzotriazole-4-sulfonic acid as the key intermediate in the two-step synthesis of 4-hydroxy-benzotriazole. The process, which involves sulfonation followed by alkaline hydrolysis, is documented to provide a ~51.3% yield, a ~20% improvement over previous methods using mercuric oxide [2]. This offers a quantifiable advantage in process yield and eliminates a toxic heavy metal catalyst, aligning with green chemistry principles.

High-Temperature Processing of Smart-Release Corrosion Inhibitors

Employ 1H-Benzotriazole-4-sulfonic acid as the active corrosion inhibitor in smart-release coating systems, such as cerium molybdate nanocontainers . Its high thermal stability (decomposition at 285°C) [3] makes it a robust candidate for formulations that require high-temperature curing cycles or are destined for applications in elevated thermal environments, where the parent 1H-benzotriazole (mp 98-100°C) would be unsuitable due to volatility.

Aqueous-Based Corrosion Inhibition Formulations

Formulate aqueous corrosion inhibitor baths or waterborne protective coatings where the high solubility of this sulfonated derivative is required. Unlike the sparingly soluble parent benzotriazole, 1H-Benzotriazole-4-sulfonic acid can be used to create high-concentration, water-based treatments for copper and other metals without the need for organic co-solvents . This simplifies formulation and reduces environmental, health, and safety (EHS) concerns associated with volatile organic compounds.

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